molecular formula C11H21N3 B13527714 2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine

2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine

Cat. No.: B13527714
M. Wt: 195.30 g/mol
InChI Key: BGYVKPBBGFVAOE-UHFFFAOYSA-N
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Description

2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine is a chemical compound with the molecular formula C11H21N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with isopropyl bromide under basic conditions to form the isopropyl derivative. This intermediate is then reacted with 1-bromo-3-chloropropane in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • (1-Isopropyl-1H-pyrazol-4-yl)methanol

Uniqueness

2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)propan-1-amine

InChI

InChI=1S/C11H21N3/c1-7(2)14-10(5)11(8(3)6-12)9(4)13-14/h7-8H,6,12H2,1-5H3

InChI Key

BGYVKPBBGFVAOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)C(C)CN

Origin of Product

United States

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